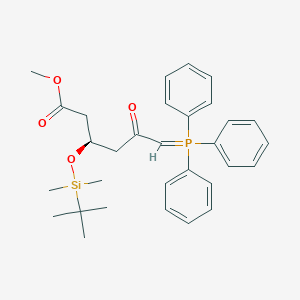

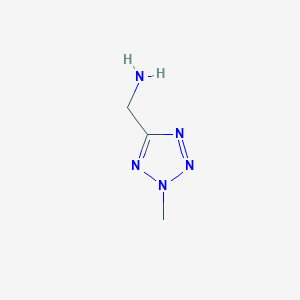

![molecular formula C4H5N5 B154123 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 128854-05-7](/img/structure/B154123.png)

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

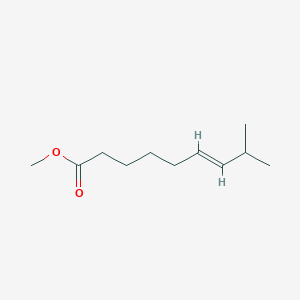

The compound "3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Although the provided papers do not directly discuss "3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole," they do provide insights into similar compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

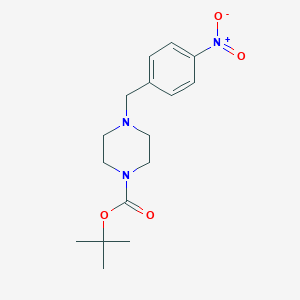

The synthesis of pyrazole derivatives often involves multi-component reactions (MCRs) that are efficient and can be performed under environmentally friendly conditions. For instance, the synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through a three-component condensation, which can be catalyzed chemically or electrochemically . Similarly, the synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles is accomplished using a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction . Moreover, the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates is described as a green and efficient one-pot, four-component synthesis in water .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Additionally, the molecular structure of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was studied using DFT calculations, which were in good agreement with experimental data .

Chemical Reactions Analysis

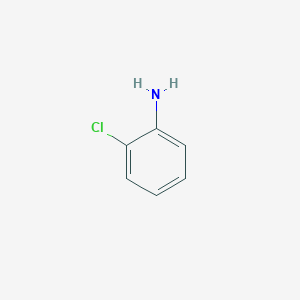

The chemical reactivity of pyrazole derivatives can be influenced by the presence of functional groups and the overall molecular structure. For instance, the synthesis of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole and its derivatives involves N-amination, diazotization, and nitrification reactions, indicating the versatility of pyrazole compounds in undergoing various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are diverse and can be tailored for specific applications. For example, the thermal properties of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole derivatives were studied using DSC and TG, showing that these compounds have good thermal stability . The use of sodium ascorbate as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles demonstrates the potential for green chemistry approaches in the synthesis of pyrazole derivatives .

Case Studies

While the provided papers do not mention specific case studies, they do highlight the potential biological activities of pyrazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and insecticidal activities . The molecular docking study of a pyrazole derivative to the target enzyme multidrug resistance protein suggests its pharmaceutical importance in drug discovery .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazole derivatives have been found to possess antimicrobial activity . They are synthesized by reacting hydrazonyl bromides with active methylene compounds .

- Methods of Application : The synthesis involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives .

- Results or Outcomes : The synthesized pyrazole derivatives have shown antimicrobial activity .

Medicinal Chemistry

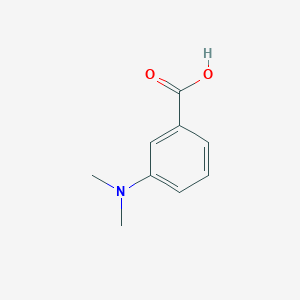

- Scientific Field : Medicinal Chemistry

- Application Summary : Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- Methods of Application : The synthesis of aminopyrazole-based compounds is studied as active agents in different therapeutic areas .

- Results or Outcomes : The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Antituberculosis Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazoles are designated as anti-tuberculosis agents .

- Methods of Application : The specific methods of application and experimental procedures would depend on the specific compound and the context of the study .

- Results or Outcomes : The outcomes would also depend on the specific study, but generally, pyrazoles have been found to have anti-tuberculosis activity .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Some newly synthesized pyrazole derivatives have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug .

- Methods of Application : The specific methods of application and experimental procedures would depend on the specific compound and the context of the study .

- Results or Outcomes : The outcomes would also depend on the specific study, but generally, some pyrazole derivatives have shown anticancer activity .

High-Temperature Applications

- Scientific Field : Material Science

- Application Summary : Pyrazole derivatives have been found to have high thermal stability, making them suitable for high-temperature applications .

- Methods of Application : The specific methods of application would depend on the specific compound and the context of the study .

- Results or Outcomes : The outcomes would also depend on the specific study, but generally, pyrazole derivatives have shown high thermal stability .

Antifungal Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazoles are designated as antifungal agents .

- Methods of Application : The specific methods of application and experimental procedures would depend on the specific compound and the context of the study .

- Results or Outcomes : The outcomes would also depend on the specific study, but generally, pyrazoles have been found to have antifungal activity .

Propiedades

IUPAC Name |

2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMQVSLWMOJHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NNC(=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561729 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole | |

CAS RN |

128854-05-7 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

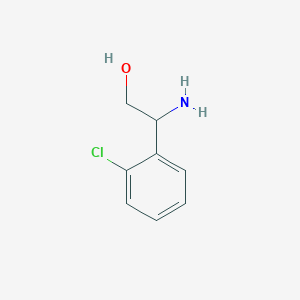

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)